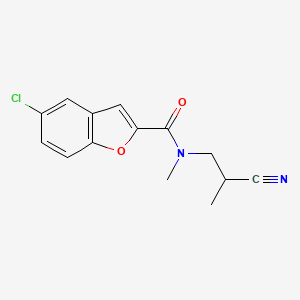
5-chloro-N-(2-cyanopropyl)-N-methyl-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-(2-cyanopropyl)-N-methyl-1-benzofuran-2-carboxamide is a chemical compound that belongs to the benzofuran class of compounds. This compound has gained significant attention in the scientific community due to its potential in treating various diseases.
Mécanisme D'action
The mechanism of action of 5-chloro-N-(2-cyanopropyl)-N-methyl-1-benzofuran-2-carboxamide involves the inhibition of various enzymes and signaling pathways in the body. It has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators. It also inhibits the activity of various kinases, which are involved in signaling pathways that regulate cell growth and division.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-chloro-N-(2-cyanopropyl)-N-methyl-1-benzofuran-2-carboxamide include the reduction of inflammation, inhibition of cell growth and division, and modulation of neurotransmitter activity in the brain. It has also been shown to have anti-viral properties by inhibiting the replication of certain viruses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-chloro-N-(2-cyanopropyl)-N-methyl-1-benzofuran-2-carboxamide in lab experiments is its ability to selectively target specific enzymes and signaling pathways. This allows for more precise studies of these pathways and their role in various diseases. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and monitoring in lab experiments.
Orientations Futures
There are several future directions for the study of 5-chloro-N-(2-cyanopropyl)-N-methyl-1-benzofuran-2-carboxamide. One direction is the development of more potent and selective inhibitors of specific enzymes and signaling pathways. Another direction is the exploration of its potential in treating other diseases such as viral infections and neurological disorders. Additionally, the development of new formulations and delivery methods may improve its efficacy and safety in clinical settings.
Conclusion:
In conclusion, 5-chloro-N-(2-cyanopropyl)-N-methyl-1-benzofuran-2-carboxamide is a promising compound with potential in treating various diseases. Its ability to selectively target specific enzymes and signaling pathways makes it an attractive candidate for further study. However, its potential toxicity requires careful handling and monitoring in lab experiments. Further research in this area may lead to the development of new treatments for a range of diseases.
Méthodes De Synthèse
The synthesis of 5-chloro-N-(2-cyanopropyl)-N-methyl-1-benzofuran-2-carboxamide involves the reaction between 5-chloro-2-nitrobenzoic acid and 2-cyanopropylamine, followed by reduction of the nitro group to an amine group using a reducing agent such as palladium on carbon. The amine group is then reacted with methyl chloroformate to obtain the final product.
Applications De Recherche Scientifique
5-chloro-N-(2-cyanopropyl)-N-methyl-1-benzofuran-2-carboxamide has been extensively studied for its potential in treating various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
5-chloro-N-(2-cyanopropyl)-N-methyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c1-9(7-16)8-17(2)14(18)13-6-10-5-11(15)3-4-12(10)19-13/h3-6,9H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXAKYPIMRATTFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C(=O)C1=CC2=C(O1)C=CC(=C2)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-benzyl-N-[2-[2-(3-methoxyphenoxy)ethylamino]-2-oxoethyl]-3-oxo-1H-isoindole-1-carboxamide](/img/structure/B7528158.png)
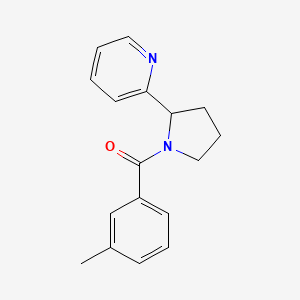
![1-Propan-2-yl-3-[4-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]urea](/img/structure/B7528175.png)
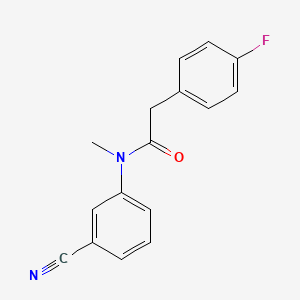
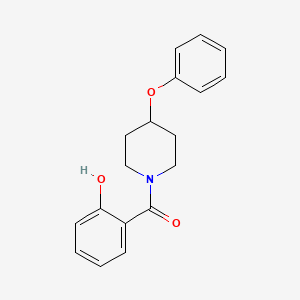
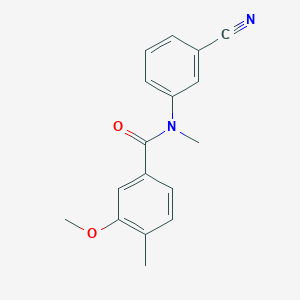
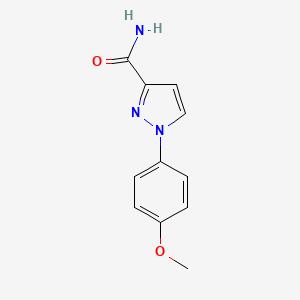
![[4-(Benzenesulfonyl)piperazin-1-yl]-(1-propylpyrrolidin-2-yl)methanone](/img/structure/B7528208.png)

![[4-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-[1-(4-fluorophenyl)-3-methylthieno[2,3-c]pyrazol-5-yl]methanone](/img/structure/B7528232.png)
![3-(4-methoxyphenyl)-N-[(1-methylpyrrolidin-2-yl)methyl]-1-phenylpyrazole-4-carboxamide](/img/structure/B7528250.png)

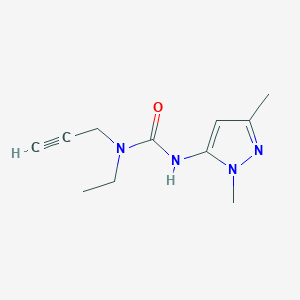
![N-[4-[acetyl(methyl)amino]phenyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7528263.png)